molecular formula C8H6BrIN2 B1377959 4-Bromo-3-iodo-5-methyl-1H-indazole CAS No. 1427502-42-8

4-Bromo-3-iodo-5-methyl-1H-indazole

Cat. No.: B1377959
CAS No.: 1427502-42-8
M. Wt: 336.95 g/mol
InChI Key: ZEICCHRQPJUCAR-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-5-methyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of bromine, iodine, and a methyl group on the indazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-5-methyl-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodo-5-methyl-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) using organoboron or organotin reagents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-3-iodo-5-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-5-methyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indazole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways involved in cancer and other diseases .

Comparison with Similar Compounds

  • 5-Bromo-3-iodo-1H-indazole
  • 5-Bromo-7-ethyl-1H-indazole
  • 5-Bromo-3-isopropyl-1H-indazole

Comparison: 4-Bromo-3-iodo-5-methyl-1H-indazole is unique due to the specific positioning of the bromine, iodine, and methyl groups on the indazole ring. This unique structure can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of a methyl group at the 5-position may enhance its lipophilicity and membrane permeability, making it more effective in certain biological applications .

Properties

IUPAC Name

4-bromo-3-iodo-5-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEICCHRQPJUCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(NN=C2C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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